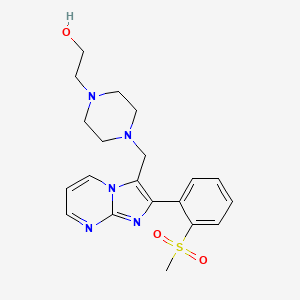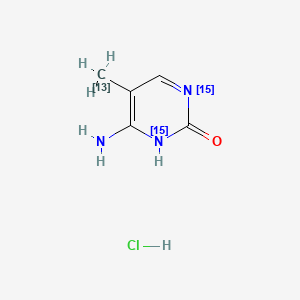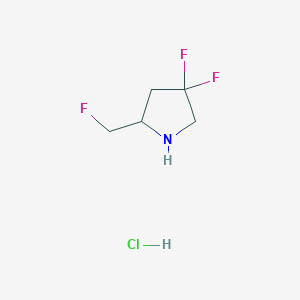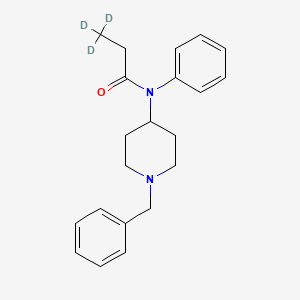
Benzyl Fentanyl-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl Fentanyl-d3, also known as R-4129, is a deuterated analog of benzyl fentanyl. It is a synthetic opioid that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in clinical and research settings to study opioid receptor interactions and pain management mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Fentanyl-d3 involves several steps, starting with the preparation of the core fentanyl structure. The general synthetic route includes the following steps:
N-alkylation: The initial step involves the alkylation of 4-piperidone with benzyl chloride to form N-benzyl-4-piperidone.
Reductive amination: This intermediate is then subjected to reductive amination with aniline to form N-benzyl-4-anilinopiperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
化学反応の分析
Types of Reactions
Benzyl Fentanyl-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, converting ketones to alcohols or amines to secondary amines.
Substitution: Substitution reactions involve the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Benzyl Fentanyl-d3 is widely used in scientific research due to its unique properties:
作用機序
Benzyl Fentanyl-d3 exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The reduction in cAMP levels results in decreased neurotransmitter release, leading to analgesia and sedation .
類似化合物との比較
Similar Compounds
Fentanyl: A potent opioid analgesic used in anesthesia and pain management.
Sufentanil: An analog of fentanyl with higher potency and shorter duration of action.
Alfentanil: Another fentanyl analog with rapid onset and short duration of action.
Uniqueness
Benzyl Fentanyl-d3 is unique due to its deuterated structure, which provides enhanced stability and allows for more accurate quantitation in analytical applications. Its use as a reference standard in forensic and clinical toxicology distinguishes it from other fentanyl analogs .
特性
分子式 |
C21H26N2O |
|---|---|
分子量 |
325.5 g/mol |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-3,3,3-trideuterio-N-phenylpropanamide |
InChI |
InChI=1S/C21H26N2O/c1-2-21(24)23(19-11-7-4-8-12-19)20-13-15-22(16-14-20)17-18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3/i1D3 |
InChIキー |
POQDXIFVWVZVML-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)
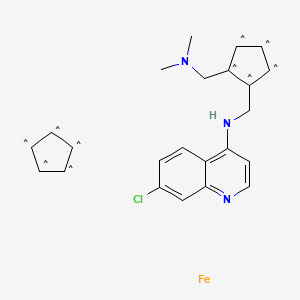
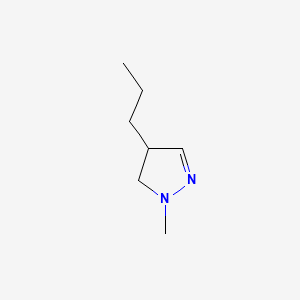
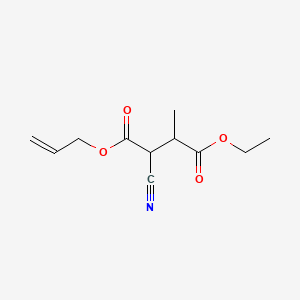
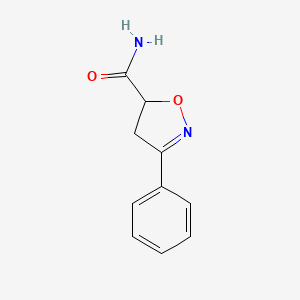
![Diethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azaniumchloride](/img/structure/B13833897.png)
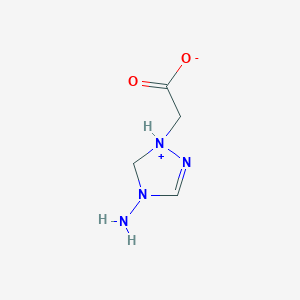
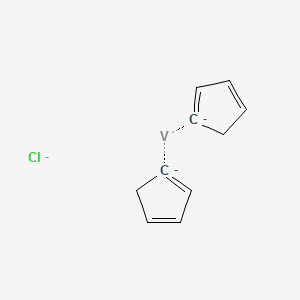

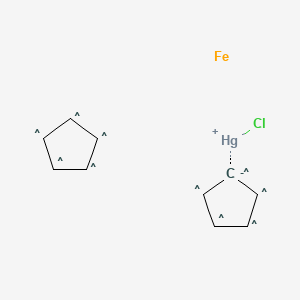
![[6-[6-[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13833935.png)
